molecular formula C12H12FNO2 B1450888 Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate CAS No. 1172385-39-5

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1450888
CAS No.: 1172385-39-5
M. Wt: 221.23 g/mol
InChI Key: YASKEVJLWFKOLS-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 5-position, an ethyl group at the 1-position, and a methyl ester group at the 2-position of the indole ring.

Biochemical Analysis

Biochemical Properties

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to specific receptors or enzymes, thereby modulating their activity . For instance, this compound may inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in sustained changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage or altered physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives can be transported across cell membranes by organic anion transporters, affecting their intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Indole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylic acid group at the 2-position can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Ethylation: The ethyl group can be introduced at the 1-position through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of fluorine substitution in modulating biological activity.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.

Properties

IUPAC Name

methyl 1-ethyl-5-fluoroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-14-10-5-4-9(13)6-8(10)7-11(14)12(15)16-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASKEVJLWFKOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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